4-Bromo-2-(pyrrolidin-1-YL)aniline
Overview
Description
4-Bromo-2-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 802841-82-3 and a molecular weight of 241.13 . It belongs to the class of organic compounds known as anthranilamides . These are aromatic compounds containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a benzene ring via an amine group . The benzene ring is further substituted with a bromine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.13 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .Scientific Research Applications
Synthesis and Antibacterial Activity
4-Bromo-2-(pyrrolidin-1-YL)aniline is utilized as a substrate for synthesizing new cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria, showing significant antibacterial properties (Bogdanowicz et al., 2013).
Coordination Polymers and Crystal Structure Analysis
This compound is also instrumental in synthesizing new Cd(II) and Hg(II) coordination polymers. These polymers have been studied for their crystal packing and supramolecular features, providing insights into nano-supramolecular assembly (Hajiashrafi et al., 2015).
Biological Activity Studies
Another significant application is in the synthesis and characterization of various analogs for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties (Bhat et al., 2011).
Application in Crystal Structure Determination
The compound is also useful in crystal structure investigations, as seen in studies examining the crystal structure of various organic compounds, aiding in understanding molecular orientations and interactions (Goubitz et al., 2001).
Quantum Mechanical Investigations
This compound derivatives are subjects of quantum mechanical investigations to understand their reaction pathways and potential applications, such as in liquid crystal technology (Ahmad et al., 2017).
Future Directions
Pyrrolidine, a core structure in 4-Bromo-2-(pyrrolidin-1-YL)aniline, is a versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhances the interest in this saturated scaffold . This suggests that this compound and related compounds may have potential for future drug discovery .
Mechanism of Action
- The HCV genome polyprotein plays a crucial role in viral replication and assembly. It packages viral RNA to form a nucleocapsid and promotes virion budding .
- The compound’s action disrupts viral protein synthesis, affecting the overall viral life cycle and replication .
- Downstream effects involve reduced viral protein production, impairing the virus’s ability to propagate .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not specified. Not reported. No details provided. Not documented. and Clearance : Data not available .
Result of Action
Action Environment
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPVJRQTPASIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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